1-[(4-ethoxyphenyl)sulfonyl]indoline
Description
1-[(4-Ethoxyphenyl)sulfonyl]indoline is a sulfonamide-functionalized indoline derivative characterized by a sulfonyl group (-SO₂-) bridging the indoline nitrogen and a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-20-14-7-9-15(10-8-14)21(18,19)17-12-11-13-5-3-4-6-16(13)17/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQCZXORSBGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Small Sulfonyl Substituents (Methylsulfonyl, Aminosulfonyl): Compounds such as 5-O-methylsulfonylindole (compound 2 in ) and 5-O-aminosulfonylindole (compound 3 in ) exhibit cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3). Their small substituent size likely enhances membrane permeability and target binding efficiency .
Bulkier Substituents (Morpholinylsulfonyl, Benzyl):
In contrast, 1-acetyl-5-(morpholin-4yl sulfonyl)indoline () demonstrates improved drug-likeness (e.g., favorable LogP, solubility) due to the polar morpholine group. However, increased steric bulk may reduce cytotoxicity compared to smaller sulfonyl analogs . Similarly, 5-O-benzylindole (compound 5 in ) shows diminished activity, emphasizing the trade-off between substituent size and potency .
Electron-Donating vs. Electron-Withdrawing Groups:
The ethoxy group in 1-[(4-ethoxyphenyl)sulfonyl]indoline is electron-donating, which may stabilize the sulfonyl group’s electron-withdrawing effect. Comparatively, 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole () incorporates a methyl group (electron-donating), while 1-[(4-chlorophenyl)acetyl]indoline () features a chloro substituent (electron-withdrawing). Such differences alter electronic profiles, influencing receptor binding and metabolic stability .
Positional Isomerism and Scaffold Modifications
- Indoline vs. Indole Scaffolds: Indoline (saturated six-membered ring) offers conformational rigidity compared to indole’s aromatic system.
- Substitution Position: Sulfonyl groups at the 1-position (as in the target compound) vs. the 5-position () may alter steric interactions with biological targets.
Physicochemical and Drug-Likeness Properties
<sup>a</sup> Predicted values based on structural analogs.
- Metabolic Stability: Tetrazole-containing analogs () exhibit enhanced stability due to bioisosteric replacement of carboxylic acids, a strategy applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
